molecular formula C6H4BrN3 B1373547 4-Bromo-1H-pyrazolo[3,4-C]pyridine CAS No. 1032943-43-3

4-Bromo-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B1373547
CAS No.: 1032943-43-3
M. Wt: 198.02 g/mol
InChI Key: KFGSMEJCZZYNNG-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound with the molecular formula C6H4BrN3. It is a derivative of pyrazolopyridine, characterized by the presence of a bromine atom at the 4-position of the pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-pyrazolo[3,4-C]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound’s pyrazolo portion acts as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with specific amino acids in the enzyme’s active site . These interactions inhibit the kinase activity of TRKs, thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of certain cancer cell lines, such as the Km-12 cell line, by targeting TRKs . This inhibition leads to reduced cell survival and proliferation, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of TRKs, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . Additionally, the compound’s interaction with TRKs leads to changes in gene expression, further influencing cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability, maintaining its inhibitory activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy and activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrazolo[3,4-C]pyridine typically involves the bromination of 1H-pyrazolo[3,4-C]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted pyrazolopyridines, biaryl compounds, and other functionalized derivatives .

Scientific Research Applications

4-Bromo-1H-pyrazolo[3,4-C]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other pharmaceutical agents.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

    Material Science: It is employed in the development of organic semiconductors and other advanced materials.

    Chemical Biology: The compound is utilized in the design of chemical probes for biological research.

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-C]pyridine: The parent compound without the bromine substitution.

    4-Chloro-1H-pyrazolo[3,4-C]pyridine: A similar compound with a chlorine atom instead of bromine.

    4-Iodo-1H-pyrazolo[3,4-C]pyridine: A derivative with an iodine atom at the 4-position.

Uniqueness: 4-Bromo-1H-pyrazolo[3,4-C]pyridine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

4-bromo-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-8-3-6-4(5)1-9-10-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGSMEJCZZYNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677341
Record name 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032943-43-3
Record name 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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